![molecular formula C7H8BrNS B582364 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine CAS No. 1219531-56-2](/img/structure/B582364.png)

1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

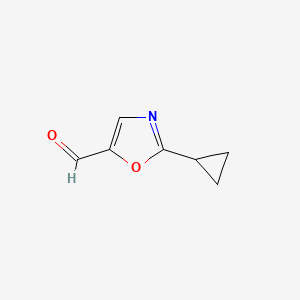

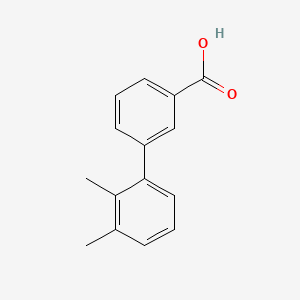

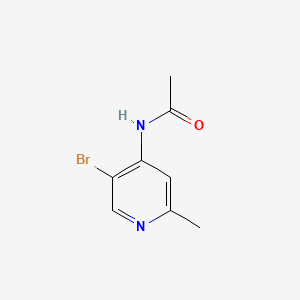

1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine is a chemical compound with the molecular formula C7H8BrNS . It is used for pharmaceutical testing .

Synthesis Analysis

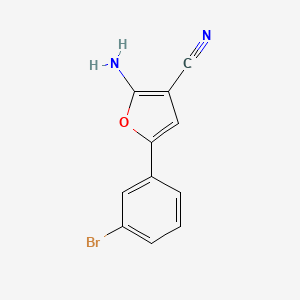

The synthesis of similar compounds has been reported in the literature. For instance, the one-pot Gewald reaction applied to commercially available 4-methyl/phenylcyclohexanone, N-acetyl-4-piperidone or methoxy/ethoxycarbonyl-4-piperidone with an activated nitrile (malonitrile or a cyanoacetate, such as methyl/ethyl/t-butylcyanoacetate) and elemental sulfur in refluxing methanol or ethanol in the presence of triethylamine (TEA) as base furnished 2-amino-3-cyano/alkoxycarbonyl-6-substituted-4,5,6,7-tetrahydrothieno .Molecular Structure Analysis

The molecular structure of 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine consists of 7 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 1 sulfur atom .Scientific Research Applications

Organic Synthesis and Functionalization

The compound serves as a versatile precursor in organic synthesis, particularly in the functionalization of pyridine scaffolds. Directed metalation and halogen/metal exchange are common methods for regioselective functionalization of pyridines, which are crucial for synthesizing various biologically active molecules and complex organic compounds. These reactions often involve deprotonation with lithium amides or alkyllithium reagents at low temperatures, with metalation achieved using ate-bases with different metals or TMP metal reagents (Manolikakes et al., 2013).

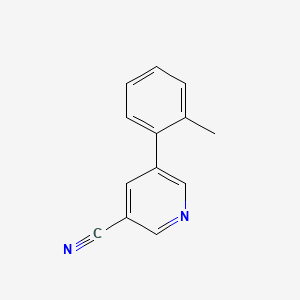

Regioselectivity in Bromination

Research on the regioselectivity of bromination, particularly with unsymmetrical dimethylated pyridines, has highlighted the influence of nitrogen in the ring, which acts inductively to deactivate certain positions towards bromination. This aspect is critical in understanding the chemical behavior and potential transformations of 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine in synthetic applications (Thapa et al., 2014).

Medicinal Chemistry and Drug Discovery

Pyridine derivatives, including structures similar to 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine, play a significant role in medicinal chemistry. They are found in a wide array of bioactive compounds with diverse therapeutic potentials, such as anticancer, antibacterial, and anti-inflammatory activities. The structural features of these compounds, including their ability to form various interactions with biological targets, make them valuable scaffolds in drug discovery (Abu-Taweel et al., 2022).

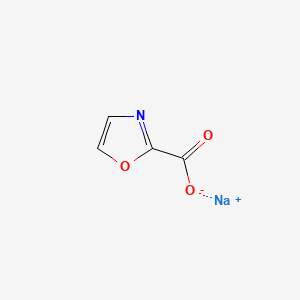

Catalysis and Synthetic Pathways

The compound is also relevant in the context of catalysis and the development of synthetic pathways for complex molecules. Hybrid catalysts, for instance, have been explored for the synthesis of pyranopyrimidine scaffolds, which are precursors for many pharmaceuticals. The use of 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine in these syntheses could provide new routes to these important structures (Parmar et al., 2023).

properties

IUPAC Name |

1-bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNS/c8-7-6-1-2-9-3-5(6)4-10-7/h4,9H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRGUCVYYQLZQPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CSC(=C21)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659979 |

Source

|

| Record name | 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine | |

CAS RN |

1219531-56-2 |

Source

|

| Record name | 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Diphenylmethyl)-2,6-diazaspiro[3.4]octane](/img/structure/B582285.png)

![5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B582288.png)

![N,N-Dimethyl-3-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxypropan-1-amine](/img/structure/B582300.png)